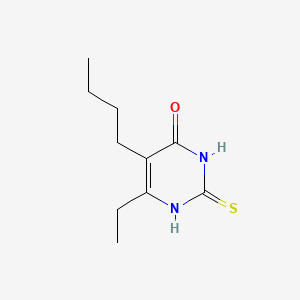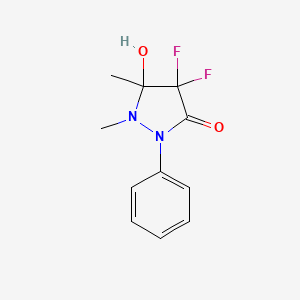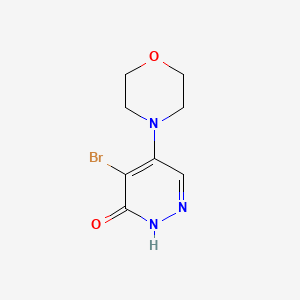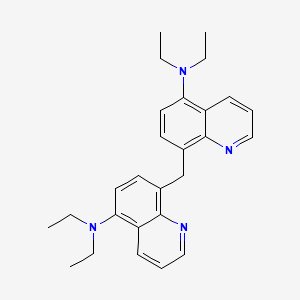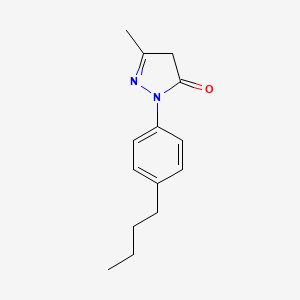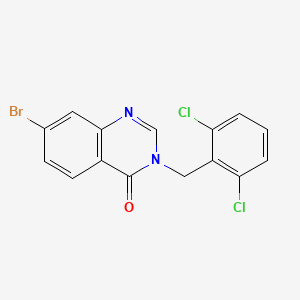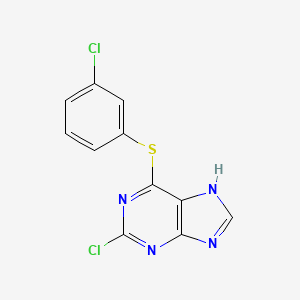
2-chloro-6-(3-chlorophenyl)sulfanyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-((3-chlorophenyl)thio)-1H-purine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((3-chlorophenyl)thio)-1H-purine typically involves the introduction of the chlorophenylthio group onto the purine core. One common method is through a nucleophilic substitution reaction where a suitable purine derivative reacts with a chlorophenylthiol reagent under basic conditions. The reaction may require a catalyst or specific solvents to enhance the yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
2-Chloro-6-((3-chlorophenyl)thio)-1H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an aminopurine derivative, while coupling reactions could produce biaryl compounds.
科学研究应用
2-Chloro-6-((3-chlorophenyl)thio)-1H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological activity against certain diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Chloro-6-((3-chlorophenyl)thio)-1H-purine involves its interaction with molecular targets, such as enzymes or receptors. The chloro and chlorophenylthio groups can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-((3-bromophenyl)thio)-1H-purine
- 2-Chloro-6-((3-methylphenyl)thio)-1H-purine
- 2-Chloro-6-((3-nitrophenyl)thio)-1H-purine
Uniqueness
2-Chloro-6-((3-chlorophenyl)thio)-1H-purine is unique due to the presence of both chloro and chlorophenylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
属性
CAS 编号 |
646510-34-1 |
|---|---|
分子式 |
C11H6Cl2N4S |
分子量 |
297.2 g/mol |
IUPAC 名称 |
2-chloro-6-(3-chlorophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H6Cl2N4S/c12-6-2-1-3-7(4-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H,14,15,16,17) |
InChI 键 |
VYMCXEDCWPRBBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)SC2=NC(=NC3=C2NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



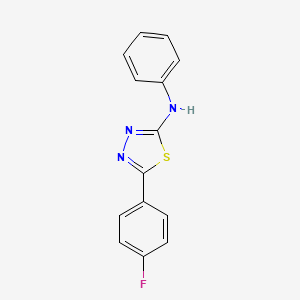
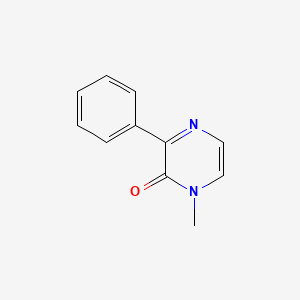
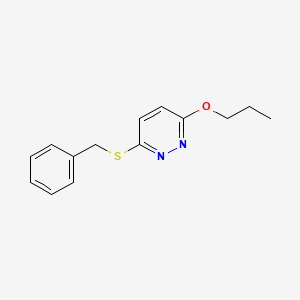

![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)

